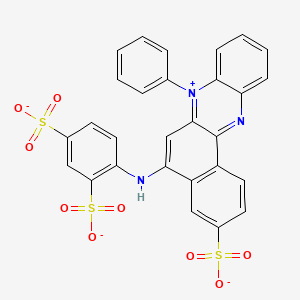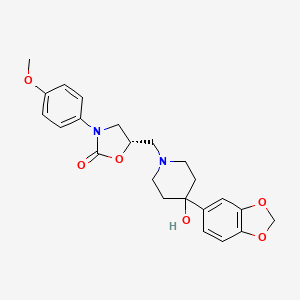
パナメシン
概要
説明
パナメシンは、開発コード名EMD-57455としても知られており、1990年代にメルク社が統合失調症の治療薬として開発していたシグマ受容体拮抗薬です。 シグマ受容体のサブタイプであるシグマ-1受容体とシグマ-2受容体の両方に選択的な拮抗作用を示します .
製法
パナメシンの合成は、コア構造の調製から始まり、さまざまな官能基を導入する複数の工程からなります。 合成経路には通常、次の工程が含まれます。
オキサゾリジノン環の形成: これは、適切なアミンとイソシアネートの反応によって達成されます。
ピペリジン環の導入: これは、オキサゾリジノン中間体とピペリジン誘導体の反応を伴います。
芳香族環の官能基化:
パナメシンの工業生産方法には、これらの合成経路の最適化が含まれ、収率と純度を最大化し、危険な試薬と溶媒の使用を最小限に抑える可能性があります。
化学反応解析
パナメシンは、次のようないくつかのタイプの化学反応を起こします。
酸化: パナメシンは酸化されてさまざまな代謝産物を生成します。一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 還元反応は、パナメシンの官能基を修飾するために使用できます。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどがあります。
これらの反応から生成される主要な生成物には、パナメシンのさまざまな酸化および還元誘導体、ならびに置換芳香族化合物などがあります。
科学研究への応用
パナメシンは、統合失調症の治療における可能性のある用途について広く研究されています。 統合失調症の病態生理に関連するシグマ受容体を選択的に拮抗作用を示すことから、抗精神病薬としての可能性を示しています . さらに、パナメシンは、統合失調症患者の睡眠パターンと免疫応答への影響について調査されています .
化学の分野では、パナメシンは、シグマ受容体の生物学と新しいシグマ受容体リガンドの開発を研究するための貴重なツールとして役立ちます。
科学的研究の応用
Panamesine has been studied extensively for its potential use in the treatment of schizophrenia. It has shown promise as an antipsychotic agent due to its ability to selectively antagonize sigma receptors, which are implicated in the pathophysiology of schizophrenia . Additionally, Panamesine has been investigated for its effects on sleep patterns and immune response in patients with schizophrenia .
In the field of chemistry, Panamesine serves as a valuable tool for studying sigma receptor biology and the development of new sigma receptor ligands.
作用機序
パナメシンは、主にシグマ-1受容体とシグマ-2受容体の拮抗作用によって効果を発揮します。 これらの受容体は、イオンチャネルの調節、神経伝達物質の放出の調節、細胞内シグナル伝達経路の調節など、さまざまな細胞プロセスに関与しています . これらの受容体を阻害することにより、パナメシンはドーパミン作動性およびセロトニン作動性神経伝達の調節が可能となり、これが抗精神病効果に寄与すると考えられています .
類似の化合物との比較
パナメシンは、シグマ-1受容体とシグマ-2受容体の両方に高い選択性を示すことから、シグマ受容体拮抗薬の中でユニークな存在です。類似の化合物には次のものがあります。
リムカゾール: 抗精神病作用を有する別のシグマ受容体拮抗薬です。
エリプロジル: 神経保護効果について調査されているシグマ受容体拮抗薬です。
BMY-14802: 抗精神病作用と神経保護作用の可能性を秘めたシグマ受容体拮抗薬です.
これらの化合物と比較して、パナメシンは、受容体選択性と薬理効果のユニークなプロファイルを明らかにし、研究と潜在的な治療用途のための貴重なツールとなっています .
生化学分析
Biochemical Properties
Panamesine is a selective antagonist of both sigma receptor subtypes, the σ1 and σ2 receptors, with an IC50 value of 6 nM . It also interacts with dopamine D2 and D3 receptors, exhibiting potent antidopaminergic activity . The major metabolite of Panamesine, EMD-59983, retains high affinity for sigma receptors and dopamine receptors . These interactions suggest that Panamesine can modulate neurotransmitter systems, which is crucial for its potential therapeutic effects.
Cellular Effects
Panamesine has been shown to influence various cellular processes. In studies involving patients with schizophrenia, Panamesine improved psychometric variables without causing significant side effects related to the extrapyramidal motoric system . It also did not increase plasma cytokine and soluble cytokine receptor levels, indicating an absence of immunomodulation . Additionally, Panamesine increased sleep efficiency and reduced time spent awake, demonstrating sleep-consolidating effects .
Molecular Mechanism
At the molecular level, Panamesine exerts its effects primarily through its antagonistic action on sigma receptors. By binding to these receptors, Panamesine inhibits their activity, which can modulate neurotransmitter release and receptor signaling pathways . The drug’s interaction with dopamine receptors further contributes to its antipsychotic effects by inhibiting dopamine-mediated signaling . These combined actions help in reducing symptoms of schizophrenia and improving overall mental health.
Temporal Effects in Laboratory Settings
In laboratory settings, Panamesine has shown stable effects over time. Studies have indicated that Panamesine does not degrade rapidly and maintains its efficacy in both in vitro and in vivo conditions . Long-term studies have demonstrated that Panamesine continues to exert its antipsychotic effects without significant loss of potency or stability . This stability is crucial for its potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of Panamesine vary with dosage. Lower doses have been effective in reducing psychotic symptoms without causing significant side effects . Higher doses may lead to mild dyskinetic movements and other adverse effects . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Panamesine is metabolized into its major metabolite, EMD-59983, which retains high affinity for sigma and dopamine receptors . The metabolic pathways involve enzymatic reactions that convert Panamesine into its active form, allowing it to exert its therapeutic effects. These pathways are essential for understanding the drug’s pharmacokinetics and optimizing its clinical use.
Transport and Distribution
Within cells and tissues, Panamesine is transported and distributed through various mechanisms. It interacts with membrane transporters that facilitate its movement across cellular membranes . These transporters play a crucial role in the drug’s absorption, distribution, metabolism, and elimination (ADME) processes . Understanding these mechanisms is vital for optimizing Panamesine’s therapeutic efficacy.
Subcellular Localization
Panamesine’s subcellular localization is influenced by its interactions with specific cellular compartments. The drug is directed to its target sites through mechanisms such as directed transport and passive diffusion . These processes ensure that Panamesine reaches its intended receptors and exerts its effects efficiently. The localization of Panamesine within cells is crucial for its activity and therapeutic potential.
準備方法
The synthesis of Panamesine involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves the following steps:
Formation of the oxazolidinone ring: This is achieved through the reaction of an appropriate amine with an isocyanate.
Introduction of the piperidine ring: This involves the reaction of the oxazolidinone intermediate with a piperidine derivative.
Functionalization of the aromatic rings:
Industrial production methods for Panamesine would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
化学反応の分析
Panamesine undergoes several types of chemical reactions, including:
Oxidation: Panamesine can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to modify the functional groups on Panamesine. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Panamesine can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
The major products formed from these reactions include various oxidized and reduced derivatives of Panamesine, as well as substituted aromatic compounds.
類似化合物との比較
Panamesine is unique among sigma receptor antagonists due to its high selectivity for both sigma-1 and sigma-2 receptors. Similar compounds include:
Rimcazole: Another sigma receptor antagonist with antipsychotic properties.
Eliprodil: A sigma receptor antagonist that has been investigated for its neuroprotective effects.
BMY-14802: A sigma receptor antagonist with potential antipsychotic and neuroprotective effects.
Compared to these compounds, Panamesine has shown a unique profile of receptor selectivity and pharmacological effects, making it a valuable tool for research and potential therapeutic applications .
特性
IUPAC Name |
(5S)-5-[[4-(1,3-benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-28-18-5-3-17(4-6-18)25-14-19(31-22(25)26)13-24-10-8-23(27,9-11-24)16-2-7-20-21(12-16)30-15-29-20/h2-7,12,19,27H,8-11,13-15H2,1H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINYZUDVKTUKIA-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C[C@@H](OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160971 | |
| Record name | Panamesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139225-22-2 | |
| Record name | Panamesine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139225-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panamesine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139225222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Panamesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PANAMESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023D9E916L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1-azepanyl)propyl]-2-(4-morpholinyl)-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B1225744.png)
![6-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]hexanoic acid](/img/structure/B1225749.png)
![4-[[3-[anilino(oxo)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1225750.png)

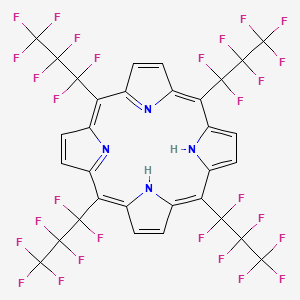
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B1225758.png)
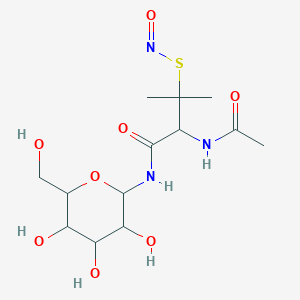
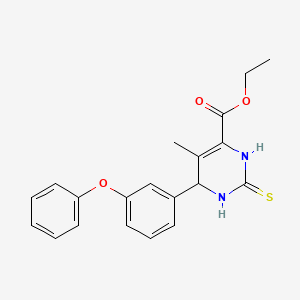
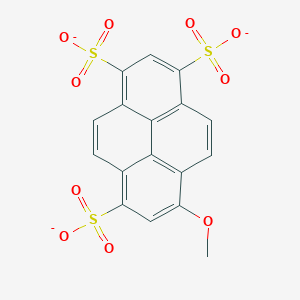
![3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B1225766.png)
